![molecular formula C10H13ClN2O4 B2602522 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride CAS No. 2287279-67-6](/img/structure/B2602522.png)
3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride
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Description
Scientific Research Applications
Solid-Phase Synthesis Applications
3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride has been utilized in the solid-phase synthesis of optically active substituted 2-aminofuranones. This process involves a three-step synthesis using α-hydroxy acids on a nitrophenyl carbonate derivative of Wang resin. This method is significant for the efficient production of diverse 3,5-disubstituted-2-aminofuranones (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).
Antimalarial Activity
In the field of medicinal chemistry, derivatives of 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride have been synthesized and tested for antimalarial activity. A study demonstrated that certain derivatives exhibited promising antimalarial properties against Plasmodium berghei in mice (Werbel et al., 1986).
Electrochemical Behaviour
The electrochemical behavior of derivatives of 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride has been investigated, particularly in protic medium. This research is crucial for understanding the reduction processes and potential applications in electrochemical sensors or energy storage systems (David, Hurvois, Tallec, & Toupet, 1995).
Solubility and Partition Coefficient Studies
The compound has been involved in studies to determine the solubility and partition coefficients of various substances. This is significant in pharmaceutical sciences and chemical engineering for understanding how different compounds behave in various solvents (Hart et al., 2015).
Synthesis of Benzoxazine Monomers
It also plays a role in the synthesis of benzoxazine monomers for materials science applications. The compound's derivatives have been used to create polybenzoxazine, a class of thermosetting resins known for their high thermal stability and mechanical properties (Trejo-Machin et al., 2017).
properties
IUPAC Name |
3-amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-6-2-3-7(4-9(6)12(15)16)8(11)5-10(13)14;/h2-4,8H,5,11H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXVTSMHGLAQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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